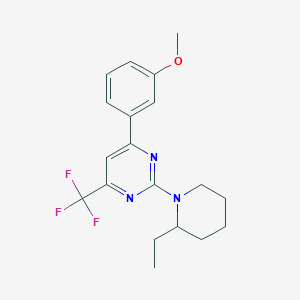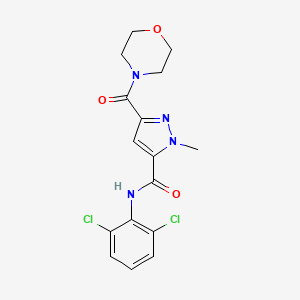![molecular formula C17H21IN4O3S B10898401 N-[4-(azepan-1-ylsulfonyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10898401.png)
N-[4-(azepan-1-ylsulfonyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-[4-(1-AZEPANYLSULFONYL)PHENYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structural components, including an azepanyl sulfonyl group, an iodinated phenyl ring, and a pyrazole carboxamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[4-(1-AZEPANYLSULFONYL)PHENYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyrazole Core: The synthesis begins with the preparation of the 1-methyl-1H-pyrazole-3-carboxamide core. This can be achieved through the cyclization of appropriate hydrazine derivatives with β-keto esters under acidic conditions.
Introduction of the Iodine Atom: The iodination of the phenyl ring is usually performed using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile.
Attachment of the Azepanyl Sulfonyl Group: The azepanyl sulfonyl group is introduced via a sulfonylation reaction, where the phenyl ring is treated with azepane-1-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, employing continuous flow techniques, and utilizing automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the azepanyl sulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents through catalytic hydrogenation or other reducing agents.
Substitution: The iodine atom on the phenyl ring is a good leaving group, making the compound amenable to various nucleophilic substitution reactions, such as Suzuki-Miyaura coupling, to introduce different aryl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H~2~O~2~) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H~2~) or sodium borohydride (NaBH~4~).
Substitution: Boronic acids or esters in the presence of a palladium catalyst for Suzuki-Miyaura coupling.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deiodinated derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N~3~-[4-(1-AZEPANYLSULFONYL)PHENYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways.
Chemical Biology: It serves as a tool for modifying biological molecules through click chemistry and other bioconjugation techniques.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N3-[4-(1-AZEPANYLSULFONYL)PHENYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The azepanyl sulfonyl group may enhance binding affinity through hydrogen bonding and electrostatic interactions, while the iodinated phenyl ring could facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- N~3~-[4-(1-Piperidinylsulfonyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide
- N~3~-[4-(1-Morpholinylsulfonyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide
Uniqueness
N~3~-[4-(1-AZEPANYLSULFONYL)PHENYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the azepanyl sulfonyl group, which may confer distinct steric and electronic properties compared to piperidinyl or morpholinyl analogs. This uniqueness can result in different biological activities and binding affinities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H21IN4O3S |
|---|---|
Molecular Weight |
488.3 g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-4-iodo-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H21IN4O3S/c1-21-12-15(18)16(20-21)17(23)19-13-6-8-14(9-7-13)26(24,25)22-10-4-2-3-5-11-22/h6-9,12H,2-5,10-11H2,1H3,(H,19,23) |
InChI Key |
WWPMLGJPXYDONT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10898319.png)
![1-[(4-fluorophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10898320.png)
![7-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10898325.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B10898340.png)
![4-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10898347.png)
![3-[(4Z)-4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10898355.png)
![4-{[(E)-{5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10898358.png)

![6-cyclopropyl-1,3-dimethyl-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10898372.png)
![1-Ethyl-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10898375.png)
![2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide](/img/structure/B10898381.png)
![1-methyl-6-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10898386.png)

![{3-[(4-chlorophenoxy)methyl]phenyl}(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone](/img/structure/B10898407.png)
